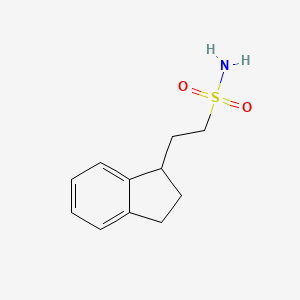

2-(2,3-dihydro-1H-inden-1-yl)ethane-1-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

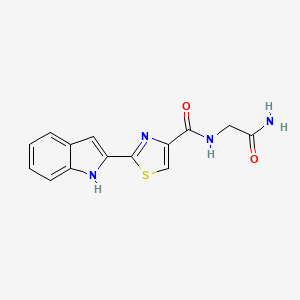

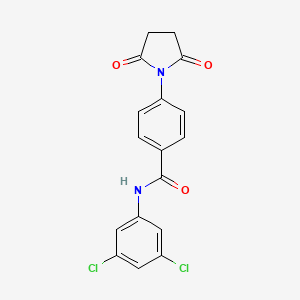

The compound “2-(2,3-dihydro-1H-inden-1-yl)ethane-1-sulfonamide” is a sulfonamide derivative. Sulfonamides are a group of compounds characterized by a sulfonyl functional group attached to two other groups. One of these groups is an organic moiety, and the other is usually an amine. In this case, the organic moiety is a 2,3-dihydro-1H-inden-1-yl group, which is a type of cyclic compound .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the sulfonamide functional group, along with the 2,3-dihydro-1H-inden-1-yl group. The latter is a type of cyclic compound, which could potentially influence the compound’s reactivity and physical properties .Chemical Reactions Analysis

Sulfonamides, in general, are known to participate in a variety of chemical reactions. They can act as bases, forming salts with acids, and they can also undergo hydrolysis under certain conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the sulfonamide group could potentially make the compound polar and capable of forming hydrogen bonds .Wissenschaftliche Forschungsanwendungen

Enzyme Inhibition

One significant area of research involving sulfonamide derivatives, including compounds structurally related to 2-(2,3-dihydro-1H-inden-1-yl)ethane-1-sulfonamide, is their role as enzyme inhibitors. Sulfonamides derived from indanes have shown potential in inhibiting human carbonic anhydrase isozymes, which are crucial for various physiological functions. For instance, certain sulfonamides demonstrated potent inhibitory effects against human carbonic anhydrase I and II, indicating their potential for therapeutic applications in conditions where modulation of carbonic anhydrase activity is beneficial (Akbaba et al., 2014).

Catalysis in Organic Synthesis

Another application is in the field of organic synthesis, where these compounds are utilized as intermediates. For example, the catalytic use of Ru(II) complex enabled α-sulfonamidation of β-ketoesters with sulfonyl azide to produce sulfonamido-indene derivatives in good yields. This highlights the compound's role in facilitating novel synthetic pathways, potentially leading to the development of new drugs or materials (Rao et al., 2019).

Metal Complexes and Inhibition Studies

Sulfonamide derivatives, including those similar to this compound, have been involved in the synthesis and characterization of metal complexes. These complexes were investigated for their inhibitory activities against human erythrocyte carbonic anhydrase isozymes I and II. Findings suggest that these complexes exhibit potent inhibitory activity, outperforming even some standard inhibitors, which could have implications for treating conditions like glaucoma or edema (Büyükkıdan et al., 2017).

Antibacterial and Antioxidant Properties

Research has also delved into the antibacterial and antioxidant properties of sulfonamide derivatives. Compounds featuring the sulfonamide group, akin to this compound, were synthesized and assessed for their biological activities. These studies have identified sulfonamide derivatives as promising agents due to their significant antimicrobial and antioxidant activities, suggesting their potential use in medical and pharmaceutical applications (Badgujar, More, & Meshram, 2018).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

2-(2,3-dihydro-1H-inden-1-yl)ethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2S/c12-15(13,14)8-7-10-6-5-9-3-1-2-4-11(9)10/h1-4,10H,5-8H2,(H2,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSFJCCBRANSLIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C1CCS(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,8-Dioxaspiro[4.5]dec-3-ene](/img/structure/B2801738.png)

![1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-2-(2-methoxyphenyl)ethanone hydrochloride](/img/structure/B2801739.png)

![N-[5-(2,6-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(morpholin-4-yl)acetamide](/img/structure/B2801740.png)

![2-(3-Bicyclo[3.1.0]hexanyl)acetic acid](/img/structure/B2801741.png)

![2-(1-Methyl-2-propan-2-ylimidazol-4-yl)sulfonyl-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B2801744.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-nitrobenzamide](/img/structure/B2801747.png)

![3,6-dichloro-N-[2-(4-methoxyphenyl)-2-pyrrolidin-1-ylethyl]pyridine-2-carboxamide](/img/structure/B2801752.png)

![Methyl 7-cyano-2-azabicyclo[2.2.2]oct-5-ene-2-carboxylate](/img/structure/B2801753.png)

![1-[4-[[4-(2,5-Dioxopyrrolidin-1-yl)phenyl]methyl]phenyl]pyrrolidine-2,5-dione](/img/structure/B2801754.png)

![4-(morpholinosulfonyl)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2801756.png)